HPLC Purity and Impurity Specifications
The cabazitaxel intermediate, when sourced for research and manufacturing, must meet stringent purity criteria that directly impact the quality of the final API. A typical specification for this intermediate, as determined by HPLC analysis, includes a main component content of ≥98.5% [1]. This is accompanied by a maximum allowed single impurity (unknown/unrelated substance) of ≤0.10% and a total impurity limit of ≤0.50% as quantified by LC-MS/MS [1]. In contrast, lower-grade or less rigorously purified intermediates from alternative sources may report purities of 97.0% or 95.0% [REFS-2, REFS-3], with a correspondingly higher risk of carrying through process-related impurities that could necessitate additional purification steps or affect final product yield and safety.
| Evidence Dimension | Purity and Impurity Profile |
|---|---|
| Target Compound Data | Purity ≥98.5%; Single Impurity ≤0.10%; Total Impurities ≤0.50% (LC-MS/MS) |
| Comparator Or Baseline | Alternative Cabazitaxel Intermediate Source: Purity 97.0%; No impurity limits reported . Another synthesis: Purity 95% [2]. |
| Quantified Difference | Higher purity (+1.5% to +3.5%); Defined impurity limits (≤0.10% single) versus unspecified. |
| Conditions | HPLC-DAD/ELSD; LC-MS/MS; Karl Fischer Titration (Moisture ≤0.5% w/w) [1] |
Why This Matters
For procurement, a defined and lower impurity profile minimizes downstream purification costs and reduces the risk of unexpected toxicities or failed bioactivity assays caused by contaminating substances.
- [1] Zhongke Guangxi Institute of Science and Technology. (2025). Cabazitaxel Intermediate Testing. Retrieved from https://www.yjser.com/huanjingjiance/13362.html View Source
- [2] Xia, B., Shao, B., Yang, Q., & Li, Q. (2013). New Synthesis Method of 7β, 10β-Dimethoxy-10-deacetoxybaccatin Ⅲ as Key Intermediate of Cabazitaxel. China Pharmacy, 24(1), 47-48. doi:10.6039/j.issn.1001-0408.2013.01.16 View Source
